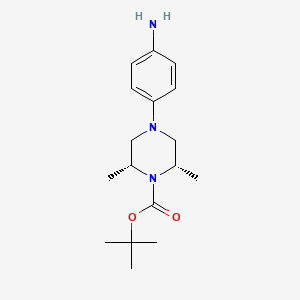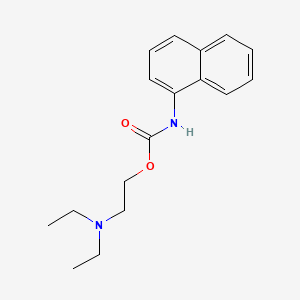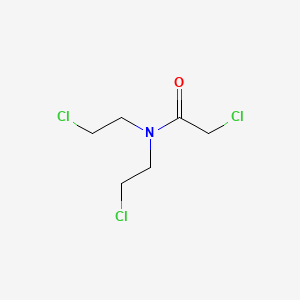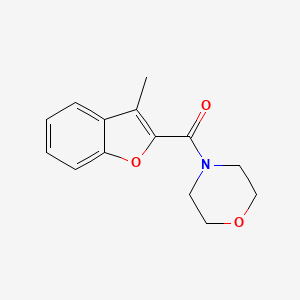
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime is a chemical compound with the molecular formula C18H29NO3 and a molecular weight of 307.437 g/mol . It is known for its unique structure, which includes a butoxy group, a hexyl chain, and a hydroxyphenyl group. This compound is often used in early discovery research due to its rare and unique properties .
Vorbereitungsmethoden
The synthesis of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime typically involves the reaction of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions
Analyse Chemischer Reaktionen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s hydroxyphenyl group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)ethanone oxime can be compared with similar compounds such as:
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
1-(4-Butoxy-2-hydroxyphenyl)ethanone oxime: The absence of the hexyl group in this compound can lead to different chemical and biological properties.
1-(5-Hexyl-2-hydroxy-4-methoxyphenyl)-1-decanone oxime: The presence of a methoxy group can influence the compound’s electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
101002-18-0 |
|---|---|
Molekularformel |
C18H29NO3 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C18H29NO3/c1-4-6-8-9-10-15-12-16(14(3)19-21)17(20)13-18(15)22-11-7-5-2/h12-13,20-21H,4-11H2,1-3H3/b19-14+ |
InChI-Schlüssel |
AHALITSFNLXVMY-XMHGGMMESA-N |
Isomerische SMILES |
CCCCCCC1=CC(=C(C=C1OCCCC)O)/C(=N/O)/C |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1OCCCC)O)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12004372.png)


![methyl 2-{[(biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12004408.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004416.png)
![[(5E)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12004426.png)

![4-(4-Chloroanilino)-4-oxo-3-[(trifluoroacetyl)amino]butanoic acid](/img/structure/B12004436.png)

![4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),4,9,11,13,15,17,19-octaene-3,6-dione](/img/structure/B12004455.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12004469.png)
